N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide
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Overview
Description
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group and an acetamide group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide typically involves the reaction of 4-oxo-2,4-diphenylbutanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Similar structure but lacks the butanone backbone.
N-(4-methylphenyl)acetamide: Contains a methyl group instead of the phenyl group.
N-(2,4-dimethylphenyl)acetamide: Contains two methyl groups on the phenyl ring
Uniqueness
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and an acetamide group attached to a butanone backbone makes it a versatile compound for various applications .
Properties
CAS No. |
64663-10-1 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H19NO2/c1-14(20)19-18(2,16-11-7-4-8-12-16)13-17(21)15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,19,20) |
InChI Key |
HSKUOAABUSZUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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